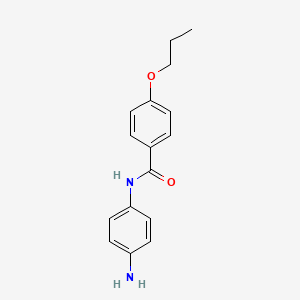

N-(4-Aminophenyl)-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUNGUBFBCVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for N-(4-Aminophenyl)-4-propoxybenzamide involves the acylation of an amine precursor with a benzoyl chloride derivative bearing the propoxy substituent. This method is a standard amidation reaction where the nucleophilic amine attacks the electrophilic acyl chloride to form the amide bond.

Starting Materials

- 4-Aminophenyl compound : The amine component providing the amino group at the para position on the phenyl ring.

- 4-Propoxybenzoyl chloride : The acyl chloride derivative containing the propoxy group at the para position on the benzoyl moiety.

These reagents are chosen for their reactivity and ability to yield the target amide with high specificity.

Reaction Conditions and Procedure

- Solvent : Anhydrous organic solvents such as dichloromethane (DCM) or ethanol are commonly used to dissolve reactants and facilitate the reaction.

- Base : Triethylamine or similar organic bases are employed to neutralize the hydrochloric acid generated during acylation, preventing side reactions and driving the reaction forward.

- Temperature : The reaction is typically carried out at room temperature to moderate heating (reflux) to ensure complete conversion without decomposing sensitive functional groups.

- Duration : Reaction times range from several hours up to 16 hours, depending on scale and conditions.

- Dissolve 4-aminophenyl compound in anhydrous DCM.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add 4-propoxybenzoyl chloride dropwise under stirring.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and perform sequential washes with aqueous sodium bicarbonate and brine to remove impurities.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Purification Techniques

- Column Chromatography : Silica gel chromatography using eluents such as ethyl acetate/hexanes mixtures (e.g., 30% ethyl acetate in hexanes) effectively separates the product from unreacted starting materials and side products.

- Recrystallization : Suitable solvents or solvent mixtures can be employed to obtain high purity crystalline product.

- Salt Formation : In some cases, the product is converted to its hydrochloride salt by treatment with HCl in methanol, enhancing stability and ease of handling.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Aminophenyl + 4-propoxybenzoyl chloride + TEA | Formation of amide bond |

| 2 | Stir at room temperature (6-16 h) | Completion of acylation |

| 3 | Work-up: aqueous washes, drying, concentration | Crude this compound |

| 4 | Purification by chromatography or recrystallization | Pure target compound |

Analytical Data and Yields

While exact yields vary depending on scale and precise conditions, typical yields reported in related benzamide syntheses range from 70% to 90%. Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry, consistent with the molecular formula C16H18N2O2 and molecular weight 270.33 g/mol.

Alternative Synthetic Routes and Modifications

- SNAr Substitution : Some related compounds are synthesized via nucleophilic aromatic substitution on nitro-substituted precursors followed by reduction to the amine, but this is less common for this specific compound.

- Continuous Flow Synthesis : For industrial scale-up, continuous flow reactors can be employed to enhance reaction control, improve yields, and reduce human error during the acylation step.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-Aminophenyl compound, 4-propoxybenzoyl chloride |

| Solvent | Anhydrous dichloromethane or ethanol |

| Base | Triethylamine |

| Temperature | Room temperature to mild reflux |

| Reaction Time | 6 to 16 hours |

| Work-up | Aqueous washes (H2O, NaHCO3, brine), drying over Na2SO4 |

| Purification | Column chromatography (EtOAc/Hexanes), recrystallization |

| Typical Yield | 70-90% |

| Product Form | Free base or hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-4-propoxybenzamide has been investigated for its role as a potential inhibitor of various biological targets, particularly in cancer therapy. Its structural features suggest that it may interact with specific enzymes or receptors involved in tumor growth and proliferation.

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, potentially through modulation of signaling pathways related to cell survival .

- DNA Methylation Inhibition : Research has shown that derivatives of this compound can inhibit DNA methyltransferases, which play a crucial role in gene regulation and cancer development. This suggests potential applications in epigenetic therapies .

Biological Studies

The compound is also utilized in biological research to study enzyme inhibition and protein interactions. It can serve as a tool for elucidating the mechanisms of action of various proteins, particularly those involved in metabolic pathways.

- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes makes it valuable for studying metabolic processes and developing new therapeutic strategies .

Polymer Chemistry

In industrial applications, this compound is used in the synthesis of polymers with tailored properties. Its unique chemical structure allows for modifications that enhance material performance, such as increased hydrophobicity or thermal stability.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor properties of this compound revealed significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and DNA methyltransferases demonstrated that the compound effectively inhibits enzyme activity at low micromolar concentrations. This finding supports its use in studies aimed at understanding epigenetic regulation in cancer cells .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. Positional Isomers: 2-Propoxy vs. 4-Propoxybenzamide

- N-(4-Aminophenyl)-2-propoxybenzamide (CAS: 1020054-03-8) differs from the 4-propoxy analog in the placement of the propoxy group. The ortho-substituted derivative (2-propoxy) may exhibit steric hindrance, reducing binding affinity in biological targets compared to the para-substituted (4-propoxy) version, which allows for optimal spatial orientation .

b. Halogenated Analog: N-(4-Allyloxy-phenyl)-4-chloro-benzamide

- This compound (CAS: 880600-67-9) replaces the propoxy group with a chloro substituent and introduces an allyloxy group. However, the allyloxy group introduces unsaturation, which may reduce stability under oxidative conditions .

c. Sulfonamide Derivatives: N-(4-Aminophenyl)-4-methylbenzenesulfonamide

- Replacing the benzamide core with a sulfonamide group (SO₂NH instead of CONH) alters hydrogen-bonding patterns. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~13–15), affecting solubility and bioavailability. The crystal structure of this sulfonamide shows distinct hydrogen-bonded networks, forming 3D arrays via N–H⋯O and N–H⋯N interactions .

a. Nitro- and Methoxy-Substituted Benzamides

- N-(2-Nitrophenyl)-4-bromo-benzamide () and N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide () highlight the impact of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups.

b. Benzothiazole-Integrated Derivatives

- Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides () incorporate a benzothiazole moiety, which is known for antitumor and antimicrobial activity. The amino group at the para position in these derivatives facilitates conjugation with biomolecules, a feature shared with N-(4-Aminophenyl)-4-propoxybenzamide .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding: The amino group in this compound enables stronger intermolecular interactions than nitro or methoxy substituents, as seen in sulfonamide derivatives .

- Lipophilicity : The propoxy group enhances lipophilicity (logP ≈ 3.5) compared to methoxy (logP ≈ 2.8) or chloro (logP ≈ 3.0) analogs, suggesting improved blood-brain barrier penetration .

- Stability : Allyloxy-substituted benzamides may undergo oxidation, whereas propoxy groups offer greater stability, making the latter preferable for long-term storage .

Biological Activity

N-(4-Aminophenyl)-4-propoxybenzamide, a compound belonging to the benzamide class, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

This compound features an amine group and a propoxy substituent on a benzamide backbone, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been investigated for its role as an inhibitor of specific protein kinases and as a modulator of DNA methyltransferases (DNMTs).

- Inhibition of DNA Methyltransferases : Research indicates that derivatives of this compound exhibit significant inhibitory effects on DNMT1 and DNMT3A, which are crucial in epigenetic regulation and cancer progression. For instance, one study demonstrated that certain derivatives could induce re-expression of silenced genes in leukemia cell lines, suggesting potential therapeutic applications in oncology .

- Impact on Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it could inhibit cell growth in micromolar concentrations comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Leukemia Cells : A significant study demonstrated that this compound could effectively reduce proliferation in KG-1 leukemia cells by targeting DNMTs, leading to reactivation of tumor suppressor genes. The results indicated an EC value of 0.9 μM for DNMT3A inhibition, showcasing its potential as a therapeutic agent against hematological malignancies .

- In Vivo Studies : Additional investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Early results suggest promising absorption profiles and therapeutic windows that warrant further exploration in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.